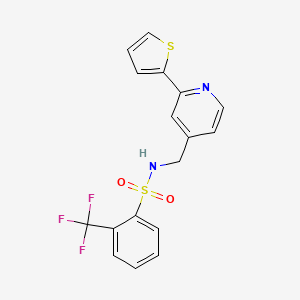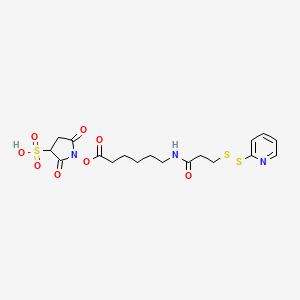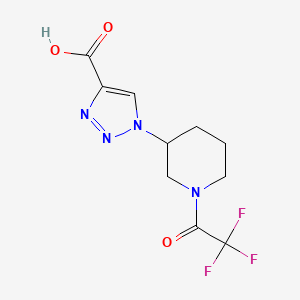
1-(1-(2,2,2-trifluoroacetyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-(2,2,2-trifluoroacetyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. These include a trifluoroacetyl group, a piperidine ring, a 1,2,3-triazole ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The trifluoroacetyl group would likely add significant electronegativity to the molecule, while the piperidine and 1,2,3-triazole rings would add structural complexity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The trifluoroacetyl group could potentially undergo reactions with nucleophiles, while the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of the trifluoroacetyl group and the carboxylic acid group could potentially make the compound polar and capable of participating in hydrogen bonding .Aplicaciones Científicas De Investigación
Synthesis of Substituted 1,2,3-Triazoles
A novel approach for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles involves a one-pot, three-component reaction involving boronic acids, sodium azide, and active methylene ketones. This method, utilizing copper(II) acetate and piperidine in a dimethyl sulfoxide/water mixture, has led to high yields of 1-aryl-5-trifluoromethyl–1,4,5-trisubstituted 1,2,3-triazoles, showcasing the versatility and efficiency of incorporating the trifluoroacetyl group into triazole compounds for potential applications in organic synthesis and drug development (Zhang et al., 2013).
Antimicrobial Activity
A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid featuring piperazine carboxamides and other substitutions at the 4-position have been synthesized and evaluated for antimicrobial activities. This research indicates the potential of such derivatives in developing new antimicrobial agents, highlighting the importance of the triazole and piperidine components in enhancing activity against various bacterial and fungal strains (Jadhav et al., 2017).
Photophysical Properties and Charge Transfer
The study of norfloxacin and its derivatives, including those with modifications in the piperazinyl group, underscores the significance of the free carboxylic acid and nonprotonated piperazinyl group in the photophysical behavior of quinolone compounds. This research provides insights into the excited-state intramolecular charge transfer mechanisms, which are crucial for understanding the photophysical properties and designing novel fluorescent probes or materials based on this scaffold (Cuquerella et al., 2006).
Catalytic Activity and Coordination Polymers
The compound's structural motif has been explored in the context of coordination polymers for catalytic activities, including the synthesis of 1,4,5,6-tetrahydropyrimidine derivatives. Such studies reveal the compound's potential as a building block in creating complex structures with enhanced catalytic properties, offering a path toward the development of new catalysts for organic synthesis (Wang et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N4O3/c11-10(12,13)9(20)16-3-1-2-6(4-16)17-5-7(8(18)19)14-15-17/h5-6H,1-4H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYYYZVTRWYRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(F)(F)F)N2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-[(3-nitrophenyl)carbamoyl]urea](/img/structure/B2986961.png)
![7-(3,5-Dimethyl-1,2-oxazol-4-yl)-6-[(4-methoxyphenyl)methoxy]-N-(pyridin-2-ylmethyl)quinolin-4-amine](/img/structure/B2986962.png)
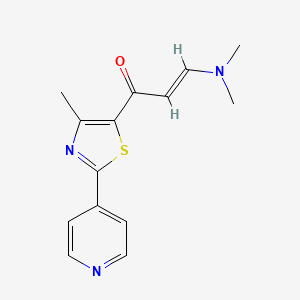
![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B2986967.png)


![2-[6-amino-1-(4-chlorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2986970.png)
![1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene](/img/structure/B2986972.png)
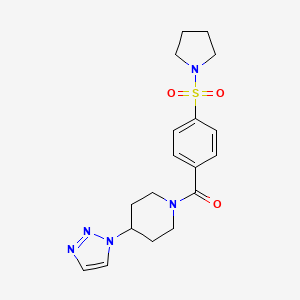
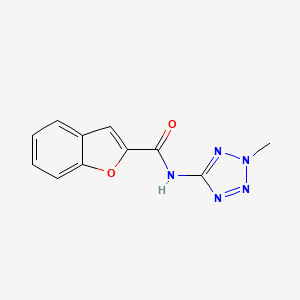
![methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate](/img/structure/B2986979.png)

